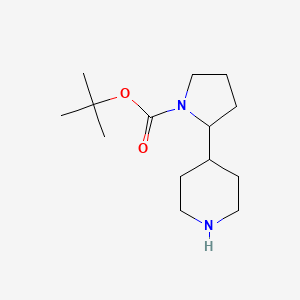

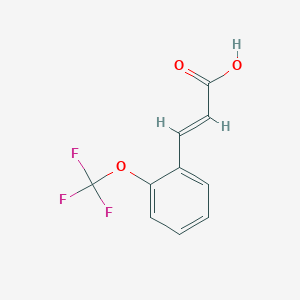

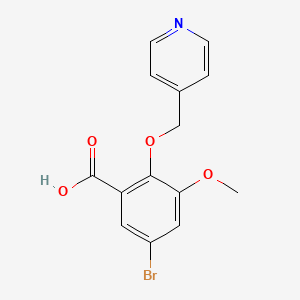

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

説明

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用

Synthesis and Chemical Reactivity

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile compound used in various organic synthesis processes. For example, it reacts with substituted hydrazines in different solvents to yield a mixture of regioisomeric 3- and 5-substituted pyrazoles, with conditions found for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009). This compound has also been synthesized by extension and modification of the Knorr pyrrole synthesis, indicating its significance in the synthesis of novel pyrroles and dipyrrylmethanes of biosynthetic importance (Singh & Baqi, 2003).

Photophysical Properties

The photophysical properties of similar 4-aza-indole derivatives, which are structurally related to ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied extensively. These compounds exhibit reverse solvatochromism behavior depending on solvent polarity, suggesting potential applications as labeling agents and in bio- or analytical sensors as well as optoelectronic devices (Bozkurt & Doğan, 2018).

Hydrogen Bonding and Molecular Structure

The hydrogen bonding patterns and crystal structures of derivatives of 2,4-dimethylpyrrole, closely related to the compound , have been elucidated. These studies provide insights into the molecular arrangement and intermolecular interactions within these compounds, which are crucial for understanding their reactivity and properties in various chemical contexts (Senge & Smith, 2005).

Computational Studies and Chemical Synthesis

Computational studies and chemical synthesis of pyrrole chalcone derivatives, including ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted. These studies involve spectroscopic analyses and quantum chemical calculations, providing insights into the molecular electrostatic potential, natural bond orbital interactions, and electronic descriptors. Such research aids in understanding the reactivity and potential applications of these compounds in synthesizing a wide range of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling the compound.

将来の方向性

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!

特性

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-8(3)12(14-9(10)4)13(16)18-6-2/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRDYGMRKUZRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564599 | |

| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

CAS RN |

40345-42-4 | |

| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)